molecular formula C7H15NO B13494650 3-[1-(Aminomethyl)cyclopropyl]propan-1-ol

3-[1-(Aminomethyl)cyclopropyl]propan-1-ol

Cat. No.: B13494650
M. Wt: 129.20 g/mol
InChI Key: ORQVVESXUJPGHQ-UHFFFAOYSA-N
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Description

3-[1-(Aminomethyl)cyclopropyl]propan-1-ol is an organic compound with the molecular formula C7H15NO It features a cyclopropyl ring, an aminomethyl group, and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Aminomethyl)cyclopropyl]propan-1-ol typically involves the cyclopropanation of an appropriate precursor followed by functional group transformations. One common method involves the reaction of cyclopropylcarbinol with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Aminomethyl)cyclopropyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce various cyclopropylamines.

Scientific Research Applications

3-[1-(Aminomethyl)cyclopropyl]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]propan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The cyclopropyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Similar structure but lacks the aminomethyl group.

    Cyclopropylamine: Contains the cyclopropyl ring and amine group but lacks the propanol chain.

    3-Cyclopropylpropan-1-ol: Similar structure but lacks the aminomethyl group.

Uniqueness

3-[1-(Aminomethyl)cyclopropyl]propan-1-ol is unique due to the presence of both the aminomethyl group and the propanol chain, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopropyl]propan-1-ol

InChI

InChI=1S/C7H15NO/c8-6-7(3-4-7)2-1-5-9/h9H,1-6,8H2

InChI Key

ORQVVESXUJPGHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCCO)CN

Origin of Product

United States

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